3-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine
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Overview
Description
3-[4-(2,4-Dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a 2,4-dimethoxybenzoyl group and a pyridazine ring substituted with a pyridin-3-yl group, making it a molecule of significant interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine typically involves a multi-step process:
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Formation of the Piperazine Intermediate: : The initial step involves the preparation of the piperazine intermediate. This can be achieved by reacting piperazine with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
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Synthesis of the Pyridazine Derivative: : The next step involves the synthesis of the pyridazine derivative. This can be done by reacting 3-bromopyridine with hydrazine hydrate to form 3-hydrazinopyridine, which is then cyclized with a suitable dicarbonyl compound to form the pyridazine ring.
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Coupling Reaction: : The final step is the coupling of the piperazine intermediate with the pyridazine derivative. This is typically achieved through a nucleophilic substitution reaction, where the piperazine nitrogen attacks the electrophilic carbon of the pyridazine ring, forming the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,4-Dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
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Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce specific functional groups within the molecule.
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Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development. Research has indicated its potential use in treating diseases such as tuberculosis and cancer due to its ability to inhibit specific enzymes and pathways .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced durability, stability, and functionality.
Mechanism of Action
The mechanism of action of 3-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the compound’s therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(4-Chlorophenyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine
- 3-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine
- 3-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine
Uniqueness
Compared to similar compounds, 3-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine is unique due to the presence of the 2,4-dimethoxybenzoyl group. This group can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its efficacy and selectivity as a pharmacological agent.
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-29-17-5-6-18(20(14-17)30-2)22(28)27-12-10-26(11-13-27)21-8-7-19(24-25-21)16-4-3-9-23-15-16/h3-9,14-15H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOWPQDVADVXAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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